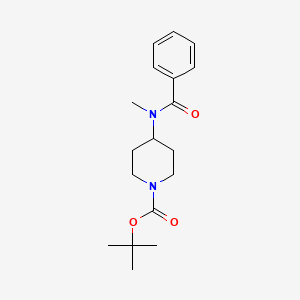
tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate
概要
説明
tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C18H26N2O3 and a molecular weight of 318.42 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the necessary substituents.
Amidation reaction: The piperidine derivative is then reacted with N-methylbenzamide under appropriate conditions to form the amide bond.
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or esters.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
作用機序
The mechanism of action of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Comparison:
生物活性
tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C_{15}H_{22}N_{2}O_{2}
- Molecular Weight : 262.35 g/mol
- CAS Number : 147539-41-1
The compound features a piperidine ring substituted with a tert-butyl group and an N-methylbenzamido moiety, which contributes to its unique biological profile.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar piperidine derivatives induced apoptosis in breast cancer cells by activating caspase pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. A comparative analysis of similar compounds indicated that modifications in the piperidine structure can enhance antimicrobial efficacy .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer and inflammation. For example, the compound was found to inhibit the activity of certain kinases, which are crucial in signaling pathways that regulate cell growth and survival .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S checkpoint.
- Enzyme Modulation : Inhibition of key metabolic enzymes, affecting cellular metabolism and proliferation.
Case Studies and Research Findings
特性
IUPAC Name |
tert-butyl 4-[benzoyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXUJKDMYGIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














